
3-methyl(1,2-13C2)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl(1,2-13C2)butanoic acid, also known as 3-methylbutanoic acid or isovaleric acid, is a branched-chain alkyl carboxylic acid with the chemical formula (CH3)2CHCH2CO2H. It is classified as a short-chain fatty acid and is known for its unpleasant odor. This compound occurs naturally and can be found in various foods such as cheese, soy milk, and apple juice .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
In the laboratory, 3-methylbutanoic acid can be synthesized through the hydroformylation of isobutylene with syngas (a mixture of hydrogen and carbon monoxide), forming isovaleraldehyde, which is then oxidized to produce the final product . The reaction can be summarized as follows: [ (CH3)2C=CH2 + H2 + CO \rightarrow (CH3)2CHCH2CHO \rightarrow 3-methylbutanoic acid ]
Industrial Production Methods
Industrially, the production of 3-methylbutanoic acid follows a similar route. The hydroformylation process is carried out under high pressure and temperature conditions, typically using a rhodium or cobalt catalyst. The resulting isovaleraldehyde is then oxidized using air or oxygen in the presence of a catalyst to yield 3-methylbutanoic acid .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylbutanoic acid undergoes various chemical reactions typical of carboxylic acids:
Reduction: Reduction of 3-methylbutanoic acid can yield the corresponding alcohol, 3-methylbutanol.
Substitution: It can form amide, ester, anhydride, and chloride derivatives.
Common Reagents and Conditions
Oxidation: Microbial oxidation using Galactomyces reessii.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) for forming acid chlorides, and alcohols for esterification.
Major Products
β-Hydroxyisovaleric acid: Formed via microbial oxidation.
3-Methylbutanol: Formed via reduction.
Esters and Amides: Formed via substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-Methylbutanoic acid has various applications in scientific research:
Chemistry: Used as a precursor for synthesizing other compounds, such as β-hydroxy β-methylbutyric acid.
Biology: Studied for its role in metabolic pathways and its effects on microbial growth.
Medicine: Investigated for its potential therapeutic effects and its role in metabolic disorders.
Industry: Used in the flavor and fragrance industry due to its characteristic odor, despite being unpleasant.
Wirkmechanismus
The mechanism by which 3-methylbutanoic acid exerts its effects involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, affecting their structure and function. In microbial systems, it can influence metabolic pathways by acting as a substrate or inhibitor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyric acid: A straight-chain carboxylic acid with a similar structure but without the branching.
Valeric acid: Another straight-chain carboxylic acid with one additional carbon atom.
β-Hydroxybutyric acid: A hydroxylated derivative of butyric acid.
Uniqueness
3-Methylbutanoic acid is unique due to its branched structure, which imparts different physical and chemical properties compared to its straight-chain counterparts. This branching affects its boiling point, solubility, and reactivity, making it distinct in various applications .
Eigenschaften
Molekularformel |
C5H10O2 |
|---|---|
Molekulargewicht |
104.12 g/mol |
IUPAC-Name |
3-methyl(1,2-13C2)butanoic acid |
InChI |
InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i3+1,5+1 |
InChI-Schlüssel |
GWYFCOCPABKNJV-ZIEKVONGSA-N |
Isomerische SMILES |
CC(C)[13CH2][13C](=O)O |
Kanonische SMILES |
CC(C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12379236.png)
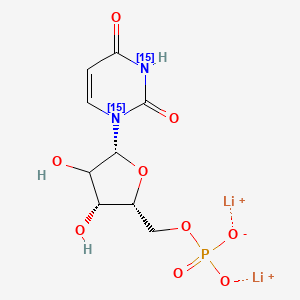

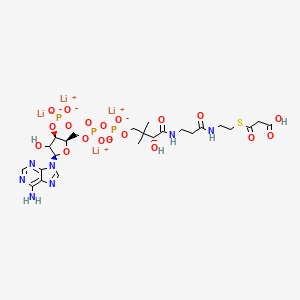
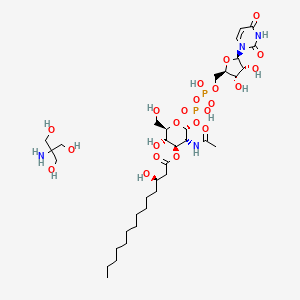

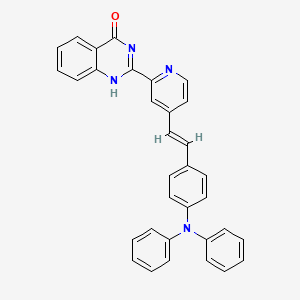

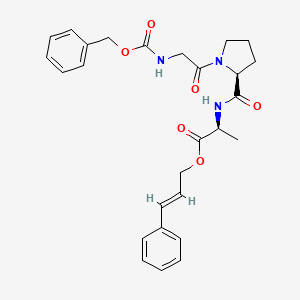
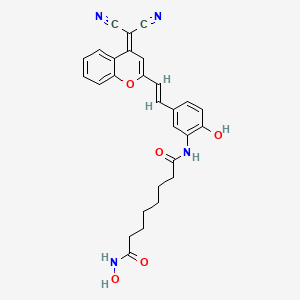
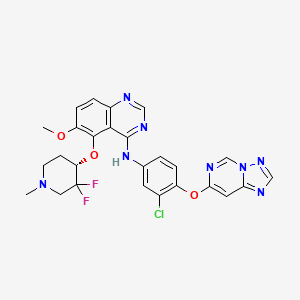
![(1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12379297.png)
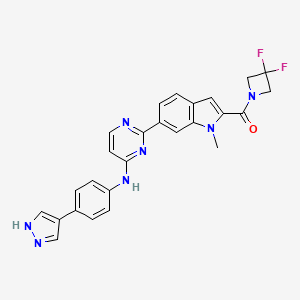
![[(2R,4S,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12379310.png)
